molecular formula C8H3Br2F13 B1425101 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane CAS No. 51249-62-8

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane

Cat. No.: B1425101
CAS No.: 51249-62-8
M. Wt: 505.9 g/mol
InChI Key: PXYDGESYUICOAX-UHFFFAOYSA-N
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Description

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane is a member of the perfluorocarbon family. It is a synthetic compound characterized by the presence of bromine and perfluoroalkyl groups. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions.

Preparation Methods

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane can be synthesized through various methods. One common synthetic route involves the bromination of perfluoro-n-hexyl ethylene. This reaction typically requires the use of bromine as a reagent and is carried out under controlled conditions to ensure the selective addition of bromine atoms to the ethylene moiety. Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 1-(perfluoro-n-hexyl)ethane by using reducing agents like lithium aluminum hydride.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form perfluoro-n-hexyl ethylene.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other perfluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular membranes.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: It is used in the production of specialty materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane involves its interaction with molecular targets through its bromine and perfluoroalkyl groups. These interactions can lead to changes in the chemical and physical properties of the target molecules. The pathways involved may include the disruption of cellular membranes and the inhibition of specific enzymes .

Comparison with Similar Compounds

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane can be compared with other similar compounds, such as:

    1,2-Dibromo-1-(perfluoro-n-octyl)ethane: This compound has a longer perfluoroalkyl chain, which may result in different chemical properties and applications.

    1,2-Dibromo-1-(perfluoro-n-butyl)ethane: This compound has a shorter perfluoroalkyl chain, leading to variations in its reactivity and stability.

    1,2-Dibromo-1-(perfluoro-n-hexyl)ethylene:

The uniqueness of this compound lies in its specific combination of bromine and perfluoroalkyl groups, which confer distinct chemical properties and a wide range of applications.

Properties

IUPAC Name

7,8-dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F13/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYDGESYUICOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895224
Record name 7,8-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51249-62-8
Record name 7,8-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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